Mcl-1 Inhibitor Potency Achievable from the 3,5-Dimethyl-4-sulfonyl-2-carboxylate Scaffold
The 3,5-dimethyl-4-sulfonyl-1H-pyrrole-2-carboxylate scaffold, for which the target compound serves as the direct chlorosulfonylation precursor, produced compound 40 with a binding affinity of Kd = 0.23 nM against Mcl-1 and >40,000-fold selectivity over other Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w) [1]. The starting hit compound 11 showed only 52% Mcl-1 inhibition at 30 μM, demonstrating that the scaffold enables extensive SAR-driven optimization [1]. Compound 40 further demonstrated oral bioavailability (F% = 41.3%) and in vivo tumor growth inhibition (T/C = 37.3%) in MV4-11 xenograft models [1]. In contrast, the corresponding 4-sulfamoyl analog (wherein the chlorosulfonyl is already converted to a specific sulfonamide) cannot serve as a diversification point and would require de novo synthesis for each sulfonamide variant [2].
| Evidence Dimension | Mcl-1 binding affinity (Kd) of optimized derivatives built from scaffold |
|---|---|
| Target Compound Data | Compound 40: Kd = 0.23 nM; selectivity >40,000× over Bcl-2/Bcl-xL/Bcl-w; oral F% = 41.3%; T/C = 37.3% in MV4-11 xenograft [1] |
| Comparator Or Baseline | Hit compound 11: 52% inhibition at 30 μM (no Kd reported); pre-formed sulfonamide analog (CAS 1015171-02-4): cannot be diversified; only one sulfonamide accessible per synthesis batch |
| Quantified Difference | >130,000-fold improvement in affinity from hit to lead (52% @ 30 μM vs. Kd 0.23 nM); zero diversification capacity for pre-formed sulfonamide vs. unlimited for sulfonyl chloride |
| Conditions | Mcl-1 TR-FRET binding assay; MV4-11 xenograft mouse model for in vivo efficacy |
Why This Matters
For procurement decisions, the chlorosulfonyl intermediate enables parallel sulfonamide library synthesis yielding Mcl-1 inhibitors with sub-nanomolar affinity, whereas a pre-formed sulfonamide analog commits the user to a single compound before any biological evaluation.
- [1] Zhu P-J, et al. Discovery of 3,5-Dimethyl-4-Sulfonyl-1H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. J Med Chem. 2021;64(15):11330-11353. doi:10.1021/acs.jmedchem.1c00682. PMID: 34342996. View Source
- [2] CN112321477A. A kind of 3,5-dimethyl-4-sulfonyl-1H-pyrrole compound, preparation method and use. Filed 2020. Patent discloses the 3,5-dimethyl-4-sulfonyl-1H-pyrrole-2-carboxylic acid scaffold as Mcl-1 inhibitor pharmacophore. View Source
